1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in disease pathways, thereby modulating biological processes. The exact mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
6-Bromo-3-[(dimethylamino)methyl]pyridine derivatives: These compounds have similar substituents but may differ in their core structure.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C15H20BrN3O2 |
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Molecular Weight |
354.24 g/mol |
IUPAC Name |
tert-butyl 6-bromo-3-[(dimethylamino)methyl]pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C15H20BrN3O2/c1-15(2,3)21-14(20)19-9-10(8-18(4)5)11-6-7-12(16)17-13(11)19/h6-7,9H,8H2,1-5H3 |
InChI Key |
UANZERJBCGDYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=C(C=C2)Br)CN(C)C |
Origin of Product |
United States |
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